2-Methylhex-2-enoic acid
Description
Significance and Research Trajectory of Unsaturated Carboxylic Acids
Unsaturated carboxylic acids are a pivotal class of organic compounds characterized by the presence of at least one carbon-carbon double or triple bond in their structure, in addition to the carboxyl functional group (-COOH). This combination of functional groups imparts a unique reactivity profile, making them valuable intermediates in a wide array of chemical transformations.
The presence of the double bond, often in conjugation with the carbonyl group of the carboxylic acid, allows these molecules to participate in a variety of addition reactions, including Michael additions and Diels-Alder reactions. vulcanchem.com They are also precursors for the synthesis of a diverse range of other functional groups. For instance, the double bond can be hydrogenated to yield saturated carboxylic acids, oxidized to form epoxides or diols, or cleaved to produce smaller carbonyl compounds.
In recent years, research on unsaturated carboxylic acids has been driven by their potential applications in pharmaceuticals, agrochemicals, and materials science. frontiersin.org They are key components in the synthesis of bioactive molecules and are used as monomers in the production of polymers with specific properties. vulcanchem.com The development of novel synthetic methodologies, particularly those that are stereoselective and environmentally benign, continues to be a major focus in this area.
Positional and Stereoisomerism of Methylhexenoic Acids in Academic Inquiry
The molecular formula for methylhexenoic acid, C₇H₁₂O₂, allows for a considerable number of isomers, which can be broadly categorized into constitutional (or structural) isomers and stereoisomers. This isomeric diversity is a central theme in the academic inquiry of these compounds, as different isomers often exhibit distinct physical, chemical, and biological properties.
Constitutional Isomerism: This type of isomerism arises from variations in the connectivity of atoms. In the case of methylhexenoic acids, this includes:
Positional Isomerism of the Double Bond: The carbon-carbon double bond can be located at different positions along the six-carbon chain.
Positional Isomerism of the Methyl Group: The methyl substituent can be attached to various carbons of the hexenoic acid backbone.
Chain Isomerism: The carbon skeleton itself can be branched in different ways.
For example, besides 2-methylhex-2-enoic acid, other positional isomers include 3-methylhex-2-enoic acid, 4-methylhex-2-enoic acid, and 5-methylhex-2-enoic acid, each with the potential for different biological activities and applications. nih.gov
Stereoisomerism: This form of isomerism occurs when molecules have the same atomic connectivity but differ in the spatial arrangement of their atoms. For methylhexenoic acids, two main types of stereoisomerism are relevant:
Geometric (E/Z) Isomerism: Due to the restricted rotation around the carbon-carbon double bond, isomers can exist as either the E (entgegen) or Z (zusammen) configuration, depending on the relative positions of the substituents on the double-bonded carbons. The (E)-configuration is often the more thermodynamically stable form. vulcanchem.com
Optical (R/S) Isomerism: If a carbon atom is bonded to four different groups, it is a chiral center, and the molecule can exist as a pair of non-superimposable mirror images called enantiomers. These are designated as R (rectus) or S (sinister). The presence of a chiral center is a crucial factor in the biological activity of many molecules.
The separation and characterization of these various isomers are significant challenges for chemists, often requiring sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. vulcanchem.com
Scope and Focus of Research on this compound
Research on this compound is primarily concentrated on its synthesis, characterization, and potential as a building block in organic synthesis. Its structure, featuring a methyl group at the α-position and a double bond in conjugation with the carboxylic acid, makes it a particularly interesting target for studying reaction mechanisms and developing new synthetic methods.
Key areas of investigation include:
Synthesis: Developing efficient and stereoselective methods for the synthesis of this compound is an ongoing area of research. Common strategies involve aldol (B89426) condensation reactions followed by dehydration, or Wittig-type reactions.
Reactivity: The conjugated system in this compound makes it susceptible to nucleophilic attack at the β-carbon (Michael addition). Researchers are exploring the use of this reactivity to create new carbon-carbon bonds and build more complex molecular architectures.
Applications: Due to its functional groups, this compound is a potential precursor for the synthesis of a variety of other compounds, including esters, amides, and more complex heterocyclic structures. It is also investigated for its potential use in the development of new polymers and materials. vulcanchem.com
While the biological activity of this compound itself is not as extensively studied as some of its isomers, its role as a synthetic intermediate means that it is indirectly contributing to the development of new molecules with potential applications in medicine and agriculture.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | (2E)-2-methylhex-2-enoic acid |
| Boiling Point | 89°C at 1 mmHg |
| Density | 0.97 g/cm³ |
| Refractive Index | 1.4273 |
Structure
3D Structure
Properties
IUPAC Name |
2-methylhex-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVMBAFZSPEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28897-58-7 | |
| Record name | 2-Methyl-2-hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28897-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Strategies and Methodologies for 2 Methylhex 2 Enoic Acid and Its Stereoisomers
Established Chemical Synthesis Routes
A variety of classical and modern synthetic methods have been developed to construct the 2-methylhex-2-enoic acid scaffold. These routes leverage fundamental carbon-carbon bond-forming reactions and functional group transformations.
Aldol (B89426) Condensation and Dehydration Approaches
Aldol condensation is a powerful tool for forming carbon-carbon bonds and is frequently employed in the synthesis of α,β-unsaturated carbonyl compounds. iitk.ac.inbyjus.com The general strategy involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl intermediate, which subsequently undergoes dehydration to yield the conjugated system. iitk.ac.in
For the synthesis of a precursor to this compound, a crossed-aldol reaction can be utilized. For instance, the condensation of butanal with propionaldehyde (B47417) would yield 2-methyl-2-hexenal. This α,β-unsaturated aldehyde can then be oxidized to the target carboxylic acid. A related approach, the Reformatsky reaction, involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal.
A common variation is the Claisen-Schmidt condensation, which involves an aldehyde or ketone reacting with an ester in the presence of a strong base to produce a β-keto ester. iitk.ac.in Dehydration of the initial aldol product is often rapid, particularly in crossed-aldol reactions involving aromatic aldehydes, which prevents retro-aldol reactions and drives the formation of the α,β-unsaturated product. byjus.com
Grignard Reagent-Based Syntheses
Grignard reagents are highly versatile nucleophiles used extensively in the synthesis of carboxylic acids. organicchemistrytutor.com The most direct application involves the carboxylation of a Grignard reagent with carbon dioxide (dry ice), followed by an acidic workup. vedantu.comlibretexts.org This method adds one carbon atom to the organic halide precursor. jove.com To synthesize this compound via this route, one would need to prepare the corresponding vinyl Grignard reagent, (2-methylhex-1-en-1-yl)magnesium bromide, and react it with CO2.
An alternative Grignard approach involves the nucleophilic addition of the organometallic reagent to a carbonyl compound. libretexts.org For example, the reaction of a butylmagnesium halide with an appropriate α-keto ester like ethyl pyruvate (B1213749), followed by dehydration, can lead to the formation of the target α,β-unsaturated ester, which can then be hydrolyzed. A key limitation of Grignard-based syntheses is the incompatibility with acidic functional groups within the molecule. jove.comlibretexts.org
| Grignard Synthesis Step | Description | Reference |
| Reagent Formation | An alkyl, vinyl, or aryl halide reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent (RMgX). | organicchemistrytutor.comvedantu.com |
| Carboxylation | The nucleophilic Grignard reagent attacks the electrophilic carbon of solid carbon dioxide (dry ice). | jove.com |
| Protonation | The resulting magnesium carboxylate salt is treated with a strong aqueous acid (e.g., HCl) to yield the final carboxylic acid. | jove.com |
Knoevenagel Condensation and Related Enolate Chemistry
The Knoevenagel condensation is a highly effective method for forming α,β-unsaturated products. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), such as malonic acid or its esters. iitk.ac.inorganic-chemistry.org
For this compound, a suitable strategy is the Doebner modification of the Knoevenagel condensation. organic-chemistry.org This involves reacting butanal with methylmalonic acid in the presence of a base like pyridine. The reaction proceeds through a condensation-decarboxylation sequence to yield the desired product. A related pathway involves the condensation of butanal with a derivative like ethyl 2-cyanopropanoate, followed by hydrolysis and decarboxylation of the resulting cyano-ester intermediate. vulcanchem.comchemicalbook.comgoogleapis.com This route is prominent in industrial syntheses for structurally similar compounds. google.com
Hydrolysis-Based Syntheses from Esters and Nitriles
The hydrolysis of esters and nitriles is a fundamental transformation that serves as the final step in many multi-step syntheses of carboxylic acids. organicchemistrytutor.com These functional groups are often more stable or easier to form during key carbon-carbon bond-forming steps, acting as protected forms of the carboxylic acid.
For example, syntheses employing the Knoevenagel condensation or Grignard reactions often yield an α,β-unsaturated ester or nitrile as the penultimate product. vulcanchem.comorganic-chemistry.org The conversion to the final carboxylic acid is typically achieved through hydrolysis under either acidic or basic conditions. organicchemistrytutor.compressbooks.pub Acidic hydrolysis of a nitrile involves protonation of the nitrogen, nucleophilic attack by water, and subsequent tautomerization and hydrolysis of the intermediate amide. pressbooks.pub
Catalytic Processes Utilizing Transition Metals (e.g., Palladium, Nickel)
Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve high efficiency and selectivity. Nickel and palladium catalysts are particularly effective for synthesizing α,β-unsaturated carboxylic acids.
Nickel-catalyzed direct carboxylation allows for the one-pot synthesis of α,β-unsaturated carboxylates from alkenes and CO2. nih.govhte-company.comhte-company.com This atom-economical process can convert an olefin like 2-methyl-1-hexene (B165367) directly into the sodium salt of this compound in the presence of a base. nih.gov Nickel catalysis can also be applied in the electrochemical carboxylation of enol triflates to produce cyclic α,β-unsaturated carboxylic acids. thieme-connect.com
Palladium-catalyzed reactions offer several routes. The hydroxycarbonylation of alkynes with carbon monoxide and water provides a direct path to α,β-unsaturated carboxylic acids. rsc.org For example, a substituted hexyne could be converted to this compound. Other palladium-catalyzed methods include the oxidation of α,β-unsaturated aldehydes to the corresponding acids and the carbonylation of styrenes to produce unsaturated amides, which can be hydrolyzed. nih.govoup.com
Stereoselective and Asymmetric Synthesis of this compound Analogues
Controlling stereochemistry is a critical challenge in modern synthesis. For this compound, this involves controlling the geometry of the double bond (E/Z isomerism) and, in the case of analogues, creating specific chiral centers.
The synthesis of specific stereoisomers, such as (4S,E)-4-methylhex-2-enoic acid, a constituent of leucinostatines, highlights the application of advanced asymmetric techniques. researchgate.netrenyi.hu Such syntheses can employ strategies like the Evans asymmetric alkylation to introduce chirality with high stereocontrol. researchgate.net
Asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a powerful method for producing chiral carboxylic acids. bohrium.com Catalysts based on earth-abundant metals like cobalt, as well as noble metals like ruthenium, have been developed to achieve excellent enantioselectivity (up to >99% ee). bohrium.comchinesechemsoc.org These reactions typically utilize chiral diphosphine ligands to control the facial selectivity of hydrogen addition to the double bond. bohrium.com
Other advanced methods for generating chiral analogues include:
Catalytic Asymmetric Epoxidation : The double bond of α,β-unsaturated carboxylic acid derivatives can be asymmetrically epoxidized using lanthanide-based catalysts, yielding chiral α,β-epoxy esters. nih.gov
Asymmetric Michael Additions : Chiral catalysts can mediate the enantioselective addition of nucleophiles to α,β-unsaturated carboxylic acids, creating new stereocenters at the β-position. jst.go.jp
Enantioselective Isomerization : Photochemical methods can be used for the contra-thermodynamic isomerization of α,β-unsaturated esters to their β,γ-unsaturated counterparts, with a chiral acid catalyst directing the enantioselective protonation. acs.org
| Catalytic Method | Metal/Catalyst | Transformation | Key Feature | Reference |
| Asymmetric Hydrogenation | Cobalt / Chiral Diphosphine | Reduction of C=C bond | Creates chiral α- and/or β-carbons with high ee. | bohrium.com |
| Asymmetric Hydrogenation | Ruthenium / O-SDP Ligand | Reduction of C=C bond | Effective for tri- and tetra-substituted substrates. | chinesechemsoc.org |
| Asymmetric Epoxidation | Lanthanum / BINOL | Epoxidation of C=C bond | Produces chiral α,β-epoxy derivatives. | nih.gov |
| Asymmetric Aza-Michael Addition | Thiourea-Boronic Acid | Addition of N-nucleophile | Creates chiral β-amino acid derivatives. | jst.go.jp |
| Direct Carboxylation | Nickel / Ligand | Carboxylation of Olefin | One-pot synthesis from alkene and CO2. | nih.gov |
| Hydroxycarbonylation | Palladium / Sulfoxantphos | Carbonylation of Alkyne | Atom-economic route from alkyne, CO, and H2O. | rsc.org |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. wikipedia.org These temporary stereogenic groups are incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction, after which they can be removed and ideally recovered. wikipedia.org
One prominent example involves the use of Evans' oxazolidinone auxiliaries. wikipedia.org These auxiliaries can be used to direct the stereoselective alkylation or aldol reactions of enolates derived from carboxylic acid derivatives. wikipedia.org For the synthesis of a specific enantiomer of this compound, one could envision a strategy starting with an oxazolidinone-based chiral auxiliary attached to a propionate (B1217596) unit. Deprotonation followed by alkylation with a suitable butyl-containing electrophile would proceed with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. Subsequent removal of the auxiliary would yield the desired chiral carboxylic acid.
Another notable chiral auxiliary is trans-2-phenyl-1-cyclohexanol, which has been effectively used in ene reactions. wikipedia.org While not a direct synthesis of this compound, the principles of using such auxiliaries to control the stereochemistry of carbon-carbon bond formation are broadly applicable. wikipedia.org
The selection of a chiral auxiliary is crucial and depends on the specific reaction, desired stereochemical outcome, and ease of removal. The development of new and more efficient chiral auxiliaries remains an active area of research.
Asymmetric Catalysis for Enantiomeric Purity
Asymmetric catalysis offers a more atom-economical approach to obtaining enantiomerically pure compounds compared to the use of stoichiometric chiral auxiliaries. This strategy employs a small amount of a chiral catalyst to generate a large quantity of a chiral product.
For the synthesis of enantiomers of this compound, asymmetric hydrogenation of a suitable precursor is a viable method. smolecule.com For instance, the asymmetric hydrogenation of an acrylic acid derivative containing the appropriate carbon skeleton can be achieved using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPHOS). These catalysts create a chiral environment around the metal center, leading to the preferential formation of one enantiomer. For example, asymmetric hydrogenation of (E)-ethyl 3-cyano-5-methylhex-2-enoate using a chiral bisphosphine-rhodium complex can yield the corresponding (S)-ester with high enantiomeric excess (ee) and yield.
Recent studies have also explored the use of chiral catalysts, such as cinchona alkaloid-based catalysts, to induce enantioselectivity in reactions like Michael additions, achieving significant enantiomeric excess in model systems. vulcanchem.com
Wittig Reaction-Based Stereoselective Enoate Formation
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves the use of a phosphonium (B103445) ylide, known as a Wittig reagent. wikipedia.org For the synthesis of this compound, a Wittig-type reaction can be employed to establish the C2-C3 double bond with control over its stereochemistry (E/Z isomerism).
A common strategy would involve the reaction of an appropriate phosphonium ylide with a pyruvate derivative. For instance, reacting a butyl-substituted phosphonium ylide with ethyl pyruvate would lead to the formation of ethyl 2-methylhex-2-enoate. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to the (Z)-alkene, while stabilized ylides favor the (E)-alkene. wikipedia.org
Modifications of the Wittig reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, often provide better stereocontrol, typically favoring the (E)-isomer of α,β-unsaturated esters. wikipedia.org The Still-Gennari modification of the HWE reaction can be used to selectively obtain the (Z)-enolate. wikipedia.org The choice of reagents and reaction conditions is critical in directing the stereochemical outcome of the olefination.
Biocatalytic and Enzymatic Synthesis Pathways
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions.
Enzyme-Mediated Hydrolysis for Specific Enantiomers (e.g., Lipase-catalyzed Reactions)
Enzymatic kinetic resolution is a widely used method for separating racemic mixtures of chiral compounds. jocpr.com Lipases are particularly versatile and commonly employed for the enantioselective hydrolysis of esters. jocpr.comgoogle.com In the context of this compound, a racemic mixture of its ester derivative can be subjected to hydrolysis by a lipase (B570770), such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435.
The enzyme will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For example, in the resolution of racemic ethyl 3-cyano-5-methylhexanoate, the (R)-enantiomer is preferentially hydrolyzed, allowing for the isolation of the enantiomerically enriched (S)-ester. The unreacted ester can then be separated from the hydrolyzed acid. This method can achieve high enantiomeric excess for both the remaining ester and the produced acid. google.com The efficiency of the resolution is often quantified by the enantiomeric ratio (E value).
| Enzyme | Substrate | Product | Key Findings | Reference |
| Lipase (e.g., Novozym 435, Lipolase) | Racemic ethyl 3-cyano-5-methylhexanoate | (S)-ethyl 3-cyano-5-methylhexanoate and (R)-3-cyano-5-methylhexanoic acid | The (R)-enantiomer is preferentially hydrolyzed, leaving the (S)-ester with high enantiomeric excess (98-99% ee). The unreacted (R)-ester can be racemized and recycled. | |
| Candida antarctica Lipase B | Racemic 3-cyano-5-methylhexanoic acid ethyl ester | (S)-3-cyano-5-methylhexanoic acid ethyl ester | Stereoselective hydrolysis of the R-isomer allows for the isolation of the optically pure (S)-ester with excellent yield and high optical purity (98-99%). | google.com |
Microbial Fermentation Processes for Compound Production
Microbial fermentation presents a sustainable route for the production of various chemicals, including carboxylic acids. While specific details on the microbial production of this compound are limited, the general principles of metabolic engineering and fermentation can be applied. Certain bacteria are known to produce a variety of volatile fatty acids through their metabolic processes. researchgate.net For instance, some skin commensal bacteria can metabolize components of sweat to produce compounds like 3-methylhex-2-enoic acid. researchgate.net
In a biotechnological approach, a microorganism could be engineered to express the necessary enzymatic machinery to convert a simple carbon source, such as glucose, into this compound. This would involve the introduction of genes encoding for enzymes that can construct the carbon backbone and introduce the necessary functional groups. Co-cultivation of different microbial species has also been shown to induce the production of novel compounds. mdpi.com For example, studies have shown that co-culturing certain fungi can increase the production of specific metabolites. mdpi.com
Reaction Conditions and Process Optimization for Enhanced Yield and Purity
Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing costs and environmental impact. Key parameters that are often optimized include temperature, solvent, catalyst loading, and reaction time.
For instance, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a related type of reaction, temperature was found to have a significant impact on both conversion and selectivity. scielo.br Similarly, the choice of solvent can dramatically influence the outcome of a reaction. In some cases, polar solvents like acetonitrile (B52724) have been shown to be optimal for stabilizing transition states. vulcanchem.com
In the context of the Wittig reaction, the choice of base and solvent is critical for the formation of the ylide and the subsequent olefination. aidic.it For lipase-catalyzed resolutions, parameters such as pH, temperature, and enzyme loading are crucial for achieving high enantioselectivity and reaction rates. For example, optimal conditions for the lipase-catalyzed resolution of ethyl 3-cyano-5-methylhexanoate were found to be a pH of 7.2 and a temperature of 15°C.
The purification of the final product is also a critical step. Techniques such as distillation, recrystallization, and chromatography are commonly employed to achieve the desired purity. lupinepublishers.comrsc.org
| Reaction/Process | Parameter Optimized | Observation | Reference |
| Oxidative Coupling | Temperature | Both conversion and selectivity can decrease at lower temperatures (e.g., 0 °C). | scielo.br |
| Oxidative Coupling | Solvent | Acetonitrile was found to be the best solvent for certain oxidative coupling reactions. | scielo.br |
| Lipase-Catalyzed Resolution | pH and Temperature | Optimal conditions for a specific resolution were found to be pH 7.2 and 15°C. | |
| Wittig Reaction | Base and Solvent | The choice of base and solvent is critical for ylide formation and olefination efficiency. | aidic.it |
| Claisen Condensation | Catalyst/Reagent Addition | Adding catalysts in a single portion at the beginning can reduce cost and increase purity without affecting the overall yield. | lupinepublishers.com |
| Distillation | Pressure | Vacuum distillation can prevent degradation of temperature-sensitive compounds and improve yield compared to distillation at atmospheric pressure. | lupinepublishers.com |
Solvent Effects and Temperature Control
The selection of an appropriate solvent and the precise control of reaction temperature are paramount in the synthesis of this compound and its stereoisomers. These parameters critically influence reaction rates, yields, and, most importantly, stereoselectivity. The solvent is not merely an inert medium but can actively participate in the reaction pathway through solvation effects, potentially forming distinct solute-solvent clusters that act as the true reactive species. rsc.org This interaction can lead to complex kinetic profiles, where stereoselectivity may even invert at a specific temperature, a phenomenon explained by non-linear Eyring plots. rsc.org
In synthetic routes leading to or involving analogues of this compound, a variety of solvents are employed. For instance, in Claisen rearrangements to form related structures, non-polar aromatic solvents like benzene (B151609) are used under reflux conditions. bohrium.com Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) are also common. bohrium.comgoogleapis.com THF is often used with reactive organometallic reagents, while DMSO is employed in decarboxylation steps, which typically require high temperatures. bohrium.comgoogleapis.com The choice of solvent can dramatically impact yield; in some cross-metathesis reactions, performing the reaction neat (without solvent) gives a significantly higher yield compared to when solvents like toluene (B28343) or ethyl acetate (B1210297) are used. semanticscholar.org
Temperature control is a critical factor for managing reaction selectivity and minimizing byproducts. Syntheses of related compounds are performed across a wide temperature spectrum, from as low as -78°C for reactions involving highly reactive intermediates like butyl lithium, to elevated temperatures of 150-160°C for processes such as decarboxylation in DMSO. googleapis.comgoogle.com For instance, the formation of an ester intermediate can be conducted at a controlled temperature of -10°C. vulcanchem.com In enzymatic resolutions, temperature directly affects the rate and selectivity; a lipase-catalyzed hydrolysis of a related cyano ester showed different reaction rates at 15°C versus 25°C. google.com Similarly, decarboxylation of a precursor to an intermediate can be carried out at temperatures between 50-80°C. googleapis.com High temperatures, such as 92-94°C, are sometimes necessary to drive reactions to completion, though this may require careful management to avoid degradation or side reactions. google.com
Table 1: Influence of Solvent and Temperature on Related Syntheses
| Reaction Type | Solvent(s) | Temperature (°C) | Observation | Source(s) |
|---|---|---|---|---|
| Decarboxylation | Dimethyl sulfoxide (DMSO) | 150 - 160 | Effective for removing carboxyl group from a precursor. | googleapis.com |
| Claisen Rearrangement | Benzene | Reflux | Used for rearrangement to form related unsaturated esters. | bohrium.com |
| Cross Metathesis | Toluene, Ethyl Acetate | Not Specified | Resulted in lower yields compared to neat conditions. | semanticscholar.org |
| Enzymatic Hydrolysis | Water/Organic Co-solvent | 15 - 25 | Reaction rate and enantioselectivity are temperature-dependent. | google.com |
| Cyanation/Decarboxylation | Methanol (B129727), Water | 92 - 94 | High temperature required to drive the reaction to completion. | google.com |
| Aldehyde Alkylation | Not Specified | -10 | Controlled low temperature for the formation of an alcohol intermediate. | vulcanchem.com |
Catalyst Selection and Loading Optimization
The choice of catalyst and the optimization of its loading are crucial for achieving high efficiency, yield, and stereocontrol in the synthesis of this compound and its derivatives. A range of catalysts, including transition metals and enzymes, are utilized depending on the specific transformation.
Transition metal catalysts are prominent in C-C bond-forming reactions. Palladium complexes with phosphine ligands are employed for cross-coupling reactions. chemscene.com For olefin metathesis, ruthenium-based catalysts such as Grubbs Second Generation (G-II) and Hoveyda-Grubbs Second Generation (HG-II) are highly effective. uib.no Studies on related systems show that second-generation Grubbs catalysts can provide significantly higher yields even at lower catalyst loadings compared to first-generation catalysts. semanticscholar.org For example, a reaction using a second-generation catalyst at a 0.4% loading gave a 75% yield, whereas a first-generation catalyst at a 5% loading only yielded 8%. semanticscholar.org Manganese has also been used to promote the stereoselective synthesis of related (Z)-α-halo-α,β-unsaturated esters. researchgate.net
Enzymatic catalysis offers a green and highly selective alternative. Lipases are used for the kinetic resolution of racemic esters, and nitrilase enzymes can perform stereoselective hydrolysis of dinitriles to produce chiral cyano acids, which are precursors to related structures. google.comgoogle.com
Catalyst loading optimization is a key aspect of process development, balancing reaction efficiency with cost. High catalyst loadings can be costly and may lead to increased byproducts, while insufficient loading can result in slow or incomplete reactions. In a cross-metathesis reaction, lowering the Grubbs G-II catalyst loading from 1 mol% to 0.5 mol% slightly decreased the yield of the desired product but also significantly reduced the formation of a homo-metathesis byproduct. semanticscholar.org In other syntheses, catalyst loadings can vary widely; a ruthenium catalyst was used at a 10% loading for a dynamic kinetic resolution (DKR). rsc.org Optimization studies involving statistical experimental design have been used to determine the ideal catalyst loading in conjunction with other variables like temperature and solvent concentration to maximize yield. uib.no
Table 2: Catalyst Systems and Loading Effects in Related Syntheses
| Catalyst | Reaction Type | Catalyst Loading | Outcome | Source(s) |
|---|---|---|---|---|
| Grubbs Catalyst (2nd Gen) | Cross Metathesis | 0.4% | 75% isolated yield. | semanticscholar.org |
| Grubbs Catalyst (1st Gen) | Cross Metathesis | 5% | 8% isolated yield. | semanticscholar.org |
| Grubbs Catalyst (2nd Gen) | Cross Metathesis | 0.5 mol% | 65% yield with reduced byproduct formation. | semanticscholar.org |
| Ru-ATH DKR Catalyst | Dynamic Kinetic Resolution | 10% | Effective for β-hydroxy reduction. | rsc.org |
| Nitrilase Enzyme | Enantioselective Hydrolysis | Not specified | Conversion of a dinitrile to a racemic cyano acid. | google.com |
| Lipase Enzyme | Kinetic Resolution | 6 - 10% | Enantioselective hydrolysis of a cyano ester; rate is loading-dependent. | google.com |
| Palladium Complexes | Cross-Coupling | Not specified | General catalyst type for C-C bond formation. | chemscene.com |
Chemical Reactivity and Functional Group Transformations of 2 Methylhex 2 Enoic Acid
Oxidation Reactions and Product Characterization
The double bond in 2-Methylhex-2-enoic acid is susceptible to cleavage by strong oxidizing agents, leading to the formation of carbonyl compounds.
Potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are powerful oxidizing agents capable of cleaving the carbon-carbon double bond of alkenes. libretexts.orgwikipedia.org When this compound is treated with these reagents under vigorous conditions (e.g., heat, acidic or basic solutions), the double bond is broken. This oxidative cleavage results in the formation of a ketone from the trisubstituted carbon of the double bond and a carboxylic acid from the carbon bearing the original carboxyl group, which is further oxidized. Specifically, the reaction is expected to yield 2-pentanone and oxalic acid, which can further decompose to carbon dioxide.
Under milder, cold, and dilute conditions, potassium permanganate can lead to the formation of a diol (2,3-dihydroxy-2-methylhexanoic acid) via syn-dihydroxylation. libretexts.org However, with stronger oxidizing agents like chromium trioxide, the reaction typically proceeds to complete cleavage. wikipedia.org
Table 1: Predicted Products of Oxidative Cleavage of this compound
| Oxidizing Agent | Reaction Conditions | Major Products |
|---|---|---|
| Potassium Permanganate (KMnO4) | Hot, acidic/basic | 2-Pentanone, Oxalic Acid (further decomposition) |
Reduction Processes of Alkenyl and Carboxyl Moieties
Both the double bond and the carboxyl group of this compound can be reduced using specific reagents and conditions.
The carbon-carbon double bond can be selectively reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), under an atmosphere of hydrogen gas (H2). tcichemicals.com This process, known as catalytic hydrogenation, results in the saturation of the alkenyl group to yield 2-methylhexanoic acid. The reaction typically proceeds with syn-addition of hydrogen across the double bond. lasalle.edu
The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). youtube.comyoutube.comkhanacademy.org This reaction converts the carboxylic acid functionality into a hydroxymethyl group. When this compound is treated with LiAlH4, both the carboxyl group and the double bond are typically reduced, yielding 2-methylhexan-1-ol. To selectively reduce the carboxylic acid without affecting the double bond, one would typically protect the double bond first, or use a milder reducing agent that is selective for carboxylic acids over alkenes, although this is often challenging.
Table 2: Reduction Products of this compound
| Reagent | Functional Group Targeted | Product |
|---|---|---|
| H2/Pd/C | Carbon-carbon double bond | 2-Methylhexanoic acid |
Electrophilic and Nucleophilic Addition Reactions at the Unsaturated Bond
The double bond in this compound is electron-rich and can undergo addition reactions with both electrophiles and nucleophiles.
Electrophilic addition reactions are characteristic of alkenes. libretexts.org The π electrons of the double bond act as a nucleophile, attacking an electrophilic species. For example, the addition of a hydrogen halide (HX) would proceed via protonation of the double bond to form a carbocation intermediate, followed by attack of the halide ion. youtube.com According to Markovnikov's rule, the hydrogen would add to the less substituted carbon of the double bond, and the halide to the more substituted carbon. libretexts.org However, the presence of the electron-withdrawing carboxyl group can influence the regioselectivity of the addition.
Nucleophilic addition to the double bond, known as Michael addition or conjugate addition, can also occur. This is facilitated by the electron-withdrawing nature of the adjacent carboxyl group, which makes the β-carbon electrophilic. A nucleophile can attack this carbon, leading to the formation of a saturated derivative. youtube.comyoutube.com
Carboxyl Group Derivatization Reactions
The carboxylic acid functional group is a versatile handle for the synthesis of a wide array of derivatives. nih.gov Common derivatization reactions include esterification and amidation.
Esterification: this compound can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). For example, reacting it with methanol (B129727) would yield methyl 2-methylhex-2-enoate.
Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This typically requires activation of the carboxyl group, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl2), followed by reaction with the desired amine. Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and the amine. thermofisher.com
These derivatization reactions are crucial for modifying the physical and biological properties of the molecule and for preparing it for further chemical transformations. dntb.gov.uaresearchgate.net
Advanced Organic Reactions
The conjugated system in this compound, comprising the carbon-carbon double bond and the carbonyl group, allows it to participate in important carbon-carbon bond-forming reactions such as Michael additions and Diels-Alder cycloadditions.
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. A wide range of nucleophiles can act as Michael donors, including enolates, amines, and organocuprates (Gilman reagents). The driving force for this 1,4-addition is the formation of a more stable product where the carbonyl group is retained.
For derivatives of this compound, such as its esters, the addition of a nucleophile would occur at the C4 position. The reaction is typically carried out in the presence of a base, which generates the nucleophilic species. The initial product of the conjugate addition is an enolate, which is then protonated during workup to give the final product.
The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. The α,β-unsaturated system in this compound and its derivatives allows them to act as dienophiles in this reaction. The electron-withdrawing nature of the carboxyl group activates the double bond, making it more reactive towards electron-rich dienes.
In a typical Diels-Alder reaction involving a derivative of this compound, the diene would add across the C2-C3 double bond, resulting in the formation of a cyclohexene (B86901) derivative with the simultaneous creation of two new carbon-carbon single bonds. The stereochemistry of the reaction is highly controlled, and the use of Lewis acid catalysts can often accelerate the reaction and enhance its regioselectivity.
Biosynthesis and Natural Occurrence of 2 Methylhex 2 Enoic Acid and Analogues
Biosynthetic Pathways in Microorganisms
The formation of 2-Methylhex-2-enoic acid and similar branched-chain fatty acids in microorganisms is primarily linked to sophisticated enzymatic systems responsible for creating a vast array of natural products.
Polyketide synthases (PKSs) are large, multi-enzyme complexes that build diverse carbon skeletons in a manner analogous to fatty acid synthesis. nih.gov These assembly-line systems typically use simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to construct complex polyketide chains through a series of condensation and modification reactions. The biosynthesis of branched-chain fatty acids, including structures related to this compound, can be initiated by PKS pathways that utilize alternative starter units or incorporate methyl branches via specialized enzymes.
Type I PKS systems, which are large, modular megasynthases, can be reprogrammed to generate novel products. For instance, a modified module from Mycobacterium tuberculosis PKS12 has been repurposed to produce a range of 2-methyl fatty scaffolds. nih.govacs.org This demonstrates the inherent capability of PKS modules to catalyze the formation of α-methylated fatty acids. The process involves the condensation of a fatty acyl-CoA starter unit with methylmalonyl-CoA, which provides the methyl branch at the C-2 position. nih.gov While not producing this compound directly, this research highlights a key PKS-dependent mechanism for generating its core structural feature.
Crotonyl-CoA Carboxylase/Reductase (CCR) is a key enzyme in the ethylmalonyl-CoA pathway, which is crucial for acetate (B1210297) assimilation in microorganisms lacking a functional glyoxylate (B1226380) cycle. nih.govwikipedia.org The primary function of CCR is to catalyze the NADPH-dependent reductive carboxylation of crotonyl-CoA to form (2S)-ethylmalonyl-CoA. pnas.orguniprot.orgenzyme-database.org This product then serves as an important C4 extender unit for polyketide synthases, leading to the incorporation of ethyl groups into natural products. rsc.org
The mechanism of CCR involves the transfer of a hydride from NADPH to the C3 position of crotonyl-CoA, creating a reactive enolate intermediate. researchgate.netnih.gov This intermediate can then react with carbon dioxide to yield ethylmalonyl-CoA. nih.gov In the absence of CO2, the enolate is protonated to form butyryl-CoA, though this reduction reaction is significantly slower. enzyme-database.orgnih.gov
The substrate specificity of CCR enzymes can vary. The CCR from Rhodobacter sphaeroides accepts acryloyl-CoA as an alternative substrate, producing methylmalonyl-CoA. pnas.orguniprot.org Some CCR homologues found within secondary metabolite gene clusters exhibit relaxed substrate specificity, accommodating larger α,β-unsaturated acyl-CoA substrates, thereby generating a wider variety of substituted malonyl-CoA extender units for PKS-mediated biosynthesis. nih.govrsc.org This flexibility is a key mechanism for expanding the structural diversity of polyketides beyond simple acetate-derived chains. rsc.org
| Enzyme | Organism | Primary Substrate | Primary Product | Alternative Substrates | Ref |
| Crotonyl-CoA Carboxylase/Reductase (CCR) | Rhodobacter sphaeroides | (E)-Crotonyl-CoA | (2S)-Ethylmalonyl-CoA | Acryloyl-CoA | pnas.orguniprot.org |
| Ccr1 | Streptomyces tsukubaensis | Crotonyl-CoA | (2S)-Ethylmalonyl-CoA | - | nih.gov |
| AllR (CCR homologue) | Streptomyces tsukubaensis | C4 and C5 substrates | Ethylmalonyl-CoA and others | - | nih.gov |
Short, branched-chain fatty acids are often found as structural components of complex natural products synthesized by hybrid Non-Ribosomal Peptide Synthetase (NRPS) and PKS pathways. A prominent example is the biosynthesis of nostopeptolides, cyclic depsipeptides produced by the cyanobacterium Nostoc sp. GSV224. nih.govresearchgate.net
The biosynthesis of nostopeptolide A is governed by the nos gene cluster, which spans approximately 40 kb and encodes a mixed NRPS/PKS system. nih.govresearchgate.net The final structure is a nonapeptide containing a butyryl side chain and an internal acetate-derived unit. nih.govresearchgate.net The PKS component of the synthetase, NosB, is responsible for incorporating the acetate-derived unit into the growing chain. oup.com The entire assembly involves three NRPS genes (nosA, nosC, nosD), one PKS gene (nosB), genes for the synthesis of the unusual amino acid 4-methylproline (nosE, nosF), and a transporter gene (nosG). oup.comnih.gov This integrated assembly line demonstrates how PKS modules are employed to introduce short fatty acid moieties into larger, more complex molecules.
| Gene | Encoded Protein/Function | Role in Nostopeptolide Biosynthesis |
| nosA, nosC, nosD | Non-Ribosomal Peptide Synthetase (NRPS) | Incorporation of amino acid residues |
| nosB | Polyketide Synthase (PKS) | Incorporation of an acetate-derived unit |
| nosE, nosF | Tailoring Enzymes | Biosynthesis of 4-methylproline |
| nosG | ABC Transporter | Putative export of nostopeptolide |
Metabolic Origin in Broader Biological Systems
Beyond dedicated secondary metabolite pathways, this compound can also emerge as an intermediate in the primary metabolism of certain bacteria, particularly during the breakdown of environmental pollutants.
Several metabolites of this compound have been identified during the anaerobic degradation of n-hexane by the denitrifying betaproteobacterium strain HxN1. researchgate.netnih.gov In this pathway, n-hexane is initially activated by the addition of fumarate, forming (1-methylpentyl)succinate (B1244145). nih.govresearchgate.net This intermediate undergoes a carbon skeleton rearrangement and subsequent degradation through a modified β-oxidation pathway. nih.govresearchgate.net
During this process, several methyl-branched fatty acids are formed, including 2-methylhexanoic acid and this compound. nih.govresearchgate.net The identification of these compounds in cultures grown on n-hexane, but not on n-hexanoate, confirms their origin from the alkane degradation pathway. nih.gov The constitutions of these metabolites were confirmed by comparing their gas chromatography (GC) and mass spectrometry (MS) data with those of synthetically created reference standards. researchgate.netnih.gov This metabolic route represents a direct pathway to the formation of this compound from a simple, saturated hydrocarbon precursor.
Key Metabolites in Anaerobic n-Hexane Degradation by Strain HxN1 nih.govresearchgate.net
(1-methylpentyl)succinate
4-Methyloctanoic acid
4-Methyloct-2-enoic acid
2-Methylhexanoic acid
This compound
3-Hydroxy-2-methylhexanoic acid
The synthesis of this compound can be achieved through specific enzymatic reactions, leveraging the catalytic abilities of isolated enzymes for biotransformation. While a dedicated enzyme for its production has not been fully characterized, its formation can be inferred from known enzymatic activities. For example, enoate reductases are a class of enzymes that catalyze the asymmetric reduction of α,β-unsaturated carboxylic acids and aldehydes. The bioreduction of citraconate to 2-methylsuccinic acid using an enoate reductase from Bacillus subtilis (YqjM) has been demonstrated, showcasing the potential of these enzymes to act on 2-methyl-substituted unsaturated acids. nih.gov
Inability to Fulfill Request for Article on this compound
After a comprehensive search of scientific literature and chemical databases, it has been determined that there is no evidence to suggest that this compound is a naturally occurring compound. One reliable source explicitly states that the compound is "not found in nature." Consequently, an article focusing on the "," specifically covering its "Natural Product Isolation and Structural Elucidation," cannot be generated as the foundational premise is contrary to available scientific information.
Searches for the isolation of this compound from various natural sources, including fungi, bacteria, plants, and insects, did not yield any relevant findings. The available data predominantly pertains to the synthetic preparation and chemical properties of the compound, which falls outside the strict scope of the requested article outline.
While information exists for structurally similar but distinct compounds, such as 3-methyl-2-hexenoic acid, which has been identified in human sweat, this information is not applicable to the user's specific request for an article solely on this compound.
Given the constraints to only include information on the natural occurrence, isolation, and structural elucidation of this compound, and the lack of any such information in the scientific domain, the generation of a scientifically accurate and informative article as per the provided outline is not feasible. Any attempt to do so would result in a document lacking factual basis and would not meet the required standards of scientific accuracy. Therefore, this request cannot be fulfilled.
Biological Roles and Intermolecular Interactions Excluding Clinical Human Trials
Modulation of Enzyme Activity and Biochemical Pathways
Effects on Oxidative Stress and Inflammatory Responses
Current scientific literature, as reviewed, does not provide direct evidence linking 2-Methylhex-2-enoic acid to the modulation of oxidative stress or inflammatory responses. While various plant extracts, such as those from Holigarna caustica, have demonstrated antioxidant and anti-inflammatory properties, the specific contribution of this compound to these effects has not been explicitly identified in the available research. rcsi.comleafletpub.com
Influence on Amino Acid Metabolism and Protein Synthesis in Plant Systems
There is no scientific information available from the reviewed sources to suggest that this compound has a direct influence on amino acid metabolism or protein synthesis in plant systems.
Mechanisms of Enzyme-Substrate Interactions
Research into the enzymology of fungal polyketide synthases has utilized this compound as a chemical tool to probe enzyme-substrate interactions. In one study, the compound was used in the synthesis of pantetheine (B1680023) compounds, which mimic various intermediates in a biosynthetic pathway. uni-hannover.de These synthetic substrates were then used to investigate the selectivity and interaction with isolated enzyme domains, specifically the Dehydratase (DH) and Enoylreductase (ER) domains from a squalestatin tetraketide synthase (SQTKS). uni-hannover.de
The findings from this research indicated that the DH and ER domains are not exclusively specific to their known chemical motifs. They were found to interact with other chemical structures that are typically substrates for different enzyme domains, such as keto-reductase (KR) or C-methyltransferase (C-MeT). uni-hannover.de This suggests a degree of substrate flexibility in these enzymes, a discovery facilitated by the use of molecules derived from this compound. uni-hannover.de
Role in Modulating Specific Signaling Pathways (e.g., mTORC1 signaling of leucinostatins)
While the prompt provides mTORC1 signaling of leucinostatins as an example of a signaling pathway, the direct link established in the literature for this compound is to the structure of nostopeptolides. The specific influence of these MHEA-containing nostopeptolides on the mTORC1 signaling pathway or other specific signaling cascades has not been detailed in the reviewed sources. The primary role identified is its incorporation into these larger, complex natural products.
Allelochemical Functionality and Ecological Impact
Inhibition of Plant Growth and Associated Metabolic Interference
Based on the available scientific literature, there is no evidence to support a role for this compound as an allelochemical. Studies have not documented this compound as an inhibitor of plant growth, nor have they described any associated metabolic interference in plant systems.
Table of Mentioned Compounds
Role in Inter-species Chemical Signaling within Microbial and Fungal Communities
Volatile fatty acids, a class of molecules to which this compound belongs, are increasingly recognized for their role in mediating chemical conversations between different species of microorganisms. While direct research on this compound as a specific signaling molecule in diverse microbial and fungal communities is an emerging field, the broader class of fatty acids and their derivatives are known to act as inter-kingdom signaling molecules. These molecules can influence behaviors such as biofilm formation, virulence, and sporulation in both bacteria and fungi.
Oxylipins, which are oxidized fatty acids, are well-documented signaling molecules in interactions between animals and fungi, as well as plants and fungi. For example, certain fatty acids can regulate fungal development by mimicking or interfering with the signals that control fungal sporogenesis. This established role of fatty acids in inter-species communication provides a strong basis for inferring the potential signaling capabilities of this compound within the complex microbial ecosystems it inhabits, such as the human skin microbiome. Its presence can influence the composition and behavior of the local microbial community, although the precise mechanisms and responses of different microbial and fungal species to this specific compound are yet to be fully elucidated.
Metabolomic Profiling and Chemo-signaling Research Contexts
Investigation of Olfactory Sensitivity and Metabolic Correlations (e.g., in relation to specific human conditions)
The distinct odor of this compound has led to research into human olfactory sensitivity to this compound, particularly in the context of certain medical conditions. Historically, there have been anecdotal reports of a peculiar body odor associated with schizophrenia, with some early studies suggesting that trans-3-methyl-2-hexenoic acid was the compound responsible. While the direct link and reproducibility of these initial findings have been debated, it spurred further investigation into the olfactory perception of this molecule in individuals with schizophrenia.
A notable study investigated the olfactory sensitivity thresholds for trans-3-methyl-2-hexenoic acid (referred to as MHA in the study) in different groups: healthy controls, patients with chronic schizophrenia, and individuals experiencing their first episode of psychosis. The findings revealed that patients with chronic schizophrenia had a significantly reduced sensitivity to this specific compound compared to the other two groups. nih.gov This reduced sensitivity was not observed for a control odorant, n-butyl-alcohol, suggesting a specific alteration in the perception of this compound. nih.gov
Furthermore, the study found a correlation between this reduced olfactory sensitivity and the severity of negative and disorganized symptoms in the chronic schizophrenia group. nih.gov One hypothesis for this reduced sensitivity is a form of sensory habituation, where the constant presence of the compound in the individual's own body odor leads to a decreased ability to detect it. wikipedia.org These findings suggest a potential link between the metabolic pathways that produce this compound and the neurobiological underpinnings of schizophrenia, making it a subject of ongoing research in the field of chemo-signaling and metabolic profiling in relation to human health conditions.
Advanced Analytical and Spectroscopic Characterization of 2 Methylhex 2 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon (¹³C) NMR Data Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide crucial information about the hydrogen and carbon skeletons of 2-Methylhex-2-enoic acid, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of (E)-2-methylhex-2-enoic acid is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the vinylic proton at the C3 position is anticipated to appear downfield due to the deshielding effect of the double bond and the carboxylic acid group. The protons of the methyl group attached to the double bond (C2-methyl) will also have a characteristic chemical shift. The methylene (B1212753) and methyl protons of the propyl chain will show signals at higher fields (upfield), with their multiplicity determined by the number of neighboring protons (spin-spin splitting).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carboxylic acid carbon, the two olefinic carbons (C2 and C3), the carbons of the propyl chain, and the methyl carbon at the C2 position. The chemical shift of the carbonyl carbon of the carboxylic acid is typically found in the downfield region of the spectrum.
Predicted NMR Data for (E)-2-Methylhex-2-enoic acid:
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for (E)-2-Methylhex-2-enoic acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~12.0 | ~173 |
| C2-Methyl (-CH₃) | ~1.8 | ~12 |
| Vinylic Proton (C3-H) | ~6.9 | - |
| C3 | - | ~145 |
| C4 Methylene (-CH₂-) | ~2.2 | ~33 |
| C5 Methylene (-CH₂-) | ~1.5 | ~21 |
| C6 Methyl (-CH₃) | ~0.9 | ~14 |
Note: These are predicted values and may vary from experimental results.
Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Conformational and Spatial Proximity Analysis
Two-dimensional (2D) NMR techniques are invaluable for elucidating complex structural features that are not apparent in 1D spectra.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the spin-spin coupling network within this compound, confirming the connectivity of protons. Cross-peaks in the COSY spectrum would show correlations between the vinylic proton at C3 and the methylene protons at C4. Further correlations would be observed between the methylene protons of the propyl chain (C4-H₂ and C5-H₂) and between the C5-methylene protons and the terminal C6-methyl protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule. For (E)-2-methylhex-2-enoic acid, a NOESY spectrum would be expected to show a cross-peak between the C2-methyl protons and the C4-methylene protons, confirming their cis relationship across the double bond, which is characteristic of the (E)-isomer. Conversely, a lack of a significant NOE between the C2-methyl protons and the C3-vinylic proton would further support the (E)-configuration.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound libretexts.orgnih.gov. The exact mass of this compound (C₇H₁₂O₂) can be calculated and compared with the experimentally determined value to confirm its molecular formula with high confidence libretexts.org.
**Interactive Table 2: HRMS Data for this compound (C₇H₁₂O₂) **
| Ion | Calculated Exact Mass | Expected Experimental Mass |
| [M+H]⁺ | 129.0915 | ~129.0915 |
| [M-H]⁻ | 127.0759 | ~127.0759 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum nih.gov. This is particularly useful for confirming the structure of a compound by analyzing the fragmentation pathways of a selected precursor ion, such as the molecular ion of this compound nih.gov. The fragmentation of unsaturated carboxylic acids often involves characteristic losses of small neutral molecules like water (H₂O) and carbon dioxide (CO₂).
Electron Ionization Mass Spectrometry (EI-MS) for Characteristic Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in extensive fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure. For this compound, the molecular ion peak at m/z 128 would be expected. Common fragmentation pathways for α,β-unsaturated carboxylic acids include:
Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 113.
Loss of a propyl radical (-C₃H₇): Cleavage of the bond between C3 and C4 would lead to a fragment at m/z 85.
McLafferty rearrangement: This characteristic rearrangement for carbonyl compounds could lead to the formation of specific fragment ions.
Decarboxylation: Loss of CO₂ would produce a fragment at m/z 84.
Loss of the carboxylic acid group (-COOH): This would result in a fragment at m/z 83.
Analysis of these characteristic fragments in the EI-MS spectrum allows for the confirmation of the structural features of this compound.
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation and analysis of this compound from various matrices. These methods provide the necessary selectivity and sensitivity for both qualitative identification and quantitative determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.
For the analysis of carboxylic acids such as this compound, derivatization is often employed to increase the volatility and improve the chromatographic peak shape. Common derivatization techniques include esterification to form methyl esters or silylation. These modifications reduce the polarity of the carboxyl group, leading to better performance in the GC system.
The purity of this compound samples can be assessed by identifying and quantifying any impurities present. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.
Following separation by the GC, the eluted compounds enter the mass spectrometer. In the MS, molecules are ionized, typically by electron ionization (EI), which results in the formation of a molecular ion and a series of fragment ions. This fragmentation pattern is unique to a specific compound and serves as a "molecular fingerprint," allowing for its definitive identification. The mass-to-charge ratios (m/z) of these ions are measured, and the resulting mass spectrum is used for structural elucidation and confirmation.
A published mass spectrum for this compound indicates key fragment ions that are characteristic of its structure. nih.gov The data from the National Institute of Standards and Technology (NIST) library provides the following prominent peaks in the mass spectrum of this compound. nih.gov
| Attribute | Value |
|---|---|
| NIST Number | 132069 |
| Total Peaks | 66 |
| Top Peak (m/z) | 41 |
| 2nd Highest Peak (m/z) | 43 |
| 3rd Highest Peak (m/z) | 87 |
This interactive table summarizes the key mass spectrometry data for this compound from the NIST library. nih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Sample Analysis
High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a versatile and powerful analytical technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. This compound can be effectively analyzed using HPLC-MS, particularly in complex matrices such as biological fluids, food samples, and environmental extracts.
In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For a compound like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
The separated components from the HPLC column are then introduced into the mass spectrometer. Atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used to generate ions from the liquid phase. Mass analyzers, such as quadrupoles or time-of-flight (TOF) instruments, are then used to separate the ions based on their mass-to-charge ratio.
The selectivity of HPLC-MS allows for the detection and quantification of this compound even in the presence of co-eluting matrix components. This is a significant advantage when analyzing complex samples where interferences can be a major challenge. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte.
Method development for the HPLC-MS analysis of this compound would involve the optimization of several parameters, as outlined in the table below.
| Parameter | Considerations for this compound Analysis |
|---|---|
| Column | Reversed-phase columns (e.g., C18, C8) are commonly used for separating organic acids. |
| Mobile Phase | A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a pH modifier (e.g., formic acid or acetic acid) to ensure the analyte is in its desired protonation state. |
| Ionization Mode | Negative ion mode is often preferred for carboxylic acids as they readily form [M-H]- ions. |
| Detection | Selected Ion Monitoring (SIM) for targeted analysis or full scan mode for screening. Tandem MS (MS/MS) for enhanced selectivity and structural confirmation. |
This interactive table outlines the key parameters for developing an HPLC-MS method for the analysis of this compound.
Other Spectroscopic Methods (e.g., Infrared Spectroscopy for Functional Group Identification)
Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (or wavenumber).
For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups: the carboxylic acid group (-COOH) and the carbon-carbon double bond (C=C).
The carboxylic acid functional group gives rise to two very distinct absorption bands. The O-H stretch is typically a very broad and strong band appearing in the region of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding between the carboxylic acid molecules. The C=O (carbonyl) stretch of the carboxylic acid appears as a strong, sharp band. For an α,β-unsaturated carboxylic acid like this compound, the C=O stretching vibration is expected to be in the range of 1710-1690 cm⁻¹. The conjugation of the double bond with the carbonyl group lowers the frequency compared to a saturated carboxylic acid.
The carbon-carbon double bond (C=C) stretching vibration in an α,β-unsaturated system typically gives a medium to weak absorption band in the region of 1650-1600 cm⁻¹. The C-O stretching vibration of the carboxylic acid will also be present, usually in the 1320-1210 cm⁻¹ region.
The table below summarizes the expected characteristic infrared absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Strong, Broad |
| C=O (Carboxylic Acid, Conjugated) | Stretching | 1710 - 1690 | Strong |
| C=C (Alkene) | Stretching | 1650 - 1600 | Medium to Weak |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium |
This interactive table presents the expected infrared absorption bands for the key functional groups in this compound.
Applications in Organic Synthesis and Materials Science Research
Utilization as a Key Building Block for Complex Molecule Synthesis
2-Methylhex-2-enoic acid serves as a versatile building block in the synthesis of a variety of complex molecules, ranging from bioactive peptides and natural products to pharmaceuticals and agrochemicals. Its structure, featuring a reactive α,β-unsaturated carboxylic acid moiety, allows for a diverse array of chemical transformations, making it a valuable precursor in multi-step synthetic pathways.
Synthesis of Bioactive Peptide Derivatives (e.g., β-peptides)
While direct utilization of this compound in the synthesis of β-peptides is not extensively documented, its structural motif as an α,β-unsaturated carboxylic acid is central to established synthetic routes for preparing β-amino acids, the constituent units of β-peptides. One prominent method involves the asymmetric conjugate addition, or aza-Michael reaction, of a nitrogen nucleophile to an α,β-unsaturated ester or amide. acs.orgresearchgate.net This reaction, when employing a chiral auxiliary, can lead to the formation of chiral nonracemic β-amino esters with good yields and high enantioselectivity. acs.orgnih.gov
For instance, α,β-unsaturated amides derived from chiral auxiliaries like (S,S)-(+)-pseudoephedrine have been successfully used in diastereoselective conjugate additions of nitrogen nucleophiles. acs.org The resulting β-amino amide adducts can then be readily converted into the corresponding β-amino esters. acs.org This general strategy could be adapted for this compound, where it would first be converted to a chiral α,β-unsaturated amide. Subsequent conjugate addition of a suitable amine would yield a β-amino amide, which could then be hydrolyzed and protected to afford a protected β-amino acid ready for incorporation into a β-peptide chain. This approach highlights the potential of this compound as a precursor for generating structural diversity in β-peptides.
Precursor in the Synthesis of Natural Products and Analogues (e.g., Leucinostatins)
A structurally related compound, 4-methylhex-2-enoic acid, is a known component of the lipopeptide antibiotic family of Leucinostatins. nih.gov Leucinostatins are biosynthesized by the fungus Purpureocillium lilacinum and exhibit a broad range of biological activities, including antifungal, antibacterial, and antiprotozoal properties. nih.gov The biosynthesis of Leucinostatin A involves a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway, where 4-methylhex-2-enoic acid forms the N-terminal acyl chain. nih.gov
The total synthesis of Leucinostatin analogues often involves the coupling of a protected peptide backbone with the N-terminal fatty acid side chain. acs.org Given the structural similarity, this compound could serve as a synthetic precursor for novel Leucinostatin analogues. By replacing the naturally occurring 4-methylhex-2-enoic acid with this compound, chemists can create new derivatives with potentially altered biological activities or improved pharmacological properties. This highlights the role of such unsaturated carboxylic acids as key components for the structural diversification of complex natural products.
Role as an Intermediate in Pharmaceutical Synthesis (e.g., Pregabalin Intermediates)
Derivatives of this compound are important intermediates in the chemical synthesis of Pregabalin, a pharmaceutical agent used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. Various synthetic routes to Pregabalin utilize intermediates that are structurally derived from this compound.
One common strategy involves the Knoevenagel condensation of isovaleraldehyde (B47997) with an active methylene (B1212753) compound, followed by a series of transformations. Although this does not directly start with this compound, the resulting unsaturated intermediates share the same carbon skeleton and substitution pattern.
Another approach involves the asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated amide, which can be prepared from a precursor like this compound, to generate a chiral β-amino amide with high enantioselectivity. This chiral intermediate is then further processed to yield Pregabalin. The efficiency and stereoselectivity of these synthetic routes are crucial for the large-scale production of this important pharmaceutical.
Table 1: Synthetic Intermediates Related to this compound in Pregabalin Synthesis
| Intermediate Name | Role in Synthesis |
| 2-Cyano-5-methylhex-2-enoic acid ethyl ester | Product of Knoevenagel condensation, precursor to Michael addition. |
| (S)-3-Cyano-5-methylhexanoic acid | Key chiral intermediate obtained via asymmetric hydrogenation. |
| 3-Isobutylglutaric acid | Intermediate formed after Michael addition and decarboxylation. |
Development of Agrochemicals and Related Compounds
Carboxylic acids and their derivatives are integral to the development of a wide range of agrochemicals, including herbicides and pesticides. The carboxylic acid functional group can impart desirable properties such as improved water solubility and the ability to interact with biological targets. While there is no specific documentation detailing the use of this compound in commercial agrochemicals, its structural features suggest its potential as a building block in this field.
Unsaturated fatty acids and their derivatives are known to possess biological activity and can serve as precursors for the synthesis of more complex active ingredients. The α,β-unsaturated nature of this compound allows for various chemical modifications, such as Michael additions, which can be used to introduce diverse functional groups and create libraries of compounds for screening as potential herbicides or pesticides. Furthermore, the branched alkyl chain could influence the lipophilicity and, consequently, the uptake and transport of the molecule in plants or insects.
Polymer Chemistry and Functional Material Development
Participation in Radical Polymerization Processes
Free radical polymerization is a versatile technique used to produce a wide variety of polymers. The polymerization of acrylic acid, for example, is a well-established industrial process. The carboxylic acid group in the resulting polymer imparts properties such as water solubility, adhesiveness, and the ability to form complexes with metal ions. Similarly, the polymerization of this compound would be expected to yield a polymer with a hydrocarbon backbone and pendant carboxylic acid groups. The presence of the methyl group at the α-position and the butyl group at the β-position would likely influence the steric hindrance around the double bond, affecting the rate of polymerization and the properties of the resulting polymer.
The incorporation of this compound into copolymers could also be a route to tailor the properties of materials. For instance, copolymerization with other vinyl monomers could lead to the development of functional polymers with specific thermal, mechanical, or adhesive properties for various applications in coatings, adhesives, and other functional materials.
Synthesis of Polymers with Enhanced Mechanical and Thermal Properties
The incorporation of this compound as a functional monomer in polymer synthesis is an area of interest for developing materials with tailored mechanical and thermal characteristics. Its unique structure, featuring both a carboxylic acid group and a double bond with a methyl substituent, allows it to be integrated into polymer chains through various polymerization techniques, including free-radical polymerization, to create polymers with specific side-chain architecture.
The presence of the methyl group on the carbon-carbon double bond introduces short-chain branching into the polymer structure. This branching can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity and an increase in the amorphous content of the material. youtube.com This alteration in morphology is crucial for enhancing properties such as flexibility and impact resistance. Polymers with a higher amorphous content tend to exhibit lower stiffness and increased ductility.
Research into the effects of short-chain branching on polymer properties has shown a significant impact on the material's structural and dynamical behavior. nih.gov While direct studies on polymers synthesized specifically with this compound are not extensively documented, the principles established from research on other short-chain branched polymers provide a strong indication of its potential to modify polymer properties. The introduction of such branches is a known strategy to enhance toughness and reduce brittleness in various polymer systems.
Below is a data table illustrating the general effect of short-chain branching on the properties of polyethylene (B3416737), a well-studied polymer. This data is representative of the principles that would apply to polymers incorporating this compound.
| Property | Effect of Short-Chain Branching | Rationale |
| Crystallinity | Decreases | Branches disrupt the regular packing of polymer chains, hindering the formation of crystalline lamellae. youtube.com |
| Density | Decreases | The less efficient packing of branched chains leads to a lower overall density. |
| Tensile Strength | Generally Decreases | Reduced crystallinity and intermolecular forces can lead to a lower tensile strength. |
| Elongation at Break | Generally Increases | The amorphous regions allow for greater chain mobility and deformation before failure. |
| Impact Strength | Generally Increases | The amorphous regions can absorb and dissipate energy more effectively, leading to improved toughness. |
| Flexibility | Increases | Reduced crystallinity results in a less rigid material. |
This table presents generalized trends observed in polymers like polyethylene and is intended to be illustrative of the potential effects of incorporating a monomer like this compound.
Exploration in Coatings, Adhesives, and Sealants
The molecular structure of this compound suggests its potential utility in the formulation of coatings, adhesives, and sealants. The presence of both a polar carboxylic acid group and a polymerizable double bond makes it a candidate for incorporation into various resin systems to enhance performance characteristics.
For adhesives , particularly pressure-sensitive adhesives (PSAs), the incorporation of monomers with carboxylic acid groups is a well-established strategy to enhance adhesion. The polarity imparted by the carboxyl group improves the wetting of and interaction with adherends. Unsaturated fatty acids and their derivatives are known to be valuable in the synthesis of monomers and polymers for adhesive applications. researchgate.net The double bond in this compound allows for its polymerization into the backbone of the adhesive polymer, while the carboxylic acid group can provide the necessary adhesive properties.
In the context of sealants , the flexibility and adhesion properties are paramount. The incorporation of a branched monomer like this compound could contribute to a lower modulus and increased flexibility in the cured sealant, allowing it to better accommodate joint movement. The carboxylic acid group would again be beneficial for adhesion to a wide range of construction materials. Fatty acids are recognized for their potential in creating specialty coatings, adhesives, and lubricants. futuremarketinsights.com
While specific research detailing the use of this compound in these applications is limited, the fundamental principles of polymer and materials science provide a strong basis for its potential. The table below summarizes the potential contributions of this compound's structural features to the performance of coatings, adhesives, and sealants.
| Application | Key Functional Group | Potential Benefit |
| Coatings | Carboxylic Acid | Improved adhesion to polar substrates, provides sites for cross-linking. |
| Double Bond | Enables polymerization and curing of the coating film. wikipedia.org | |
| Adhesives | Carboxylic Acid | Enhances adhesion and tack through polar interactions. researchgate.net |
| Methyl Branch | May contribute to lower cohesive strength and improved peel adhesion in PSAs. | |
| Sealants | Carboxylic Acid | Promotes adhesion to various building materials. |
| Branched Structure | Could enhance flexibility and accommodate joint movement. |
This table outlines the inferred potential benefits based on the chemical structure of this compound and established principles in materials science.
Computational and Theoretical Studies on 2 Methylhex 2 Enoic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 2-Methylhex-2-enoic acid and its flexibility. The study of geometries and their associated energies is known as conformational analysis drugdesign.org. Molecules can alter their geometries through processes like changes in torsion angles, and the conformational potential energy surface describes the molecule's energy across these degrees of freedom drugdesign.org.
Carboxylic Acid Conformation: The carboxyl group itself has a crucial dihedral angle (O=C-O-H) that typically results in two planar conformers: syn and anti. Quantum mechanical calculations on similar molecules, such as acetic acid, have shown that the syn conformation, where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen, is generally the more stable conformer nih.gov. This preference is due to favorable electrostatic interactions and orbital overlap.
Alkyl Chain Conformation: The butyl group attached to the double bond can adopt various conformations due to rotation around its C-C single bonds. The lowest energy conformers will generally minimize steric hindrance, favoring staggered arrangements.
Planarity: The conjugated system (C=C-C=O) in this compound favors a planar arrangement to maximize π-orbital overlap. Computational studies on similar unsaturated carboxylic acids, such as (E)-hept-2-enoic acid and (E)-oct-2-enoic acid, have confirmed that the atoms of the carboxylic group and the α,β carbons lie nearly in a single plane mdpi.com.
The conformational space can be explored computationally by performing systematic scans of the potential energy surface, where dihedral angles are rotated incrementally, and the energy is calculated at each step. Molecular dynamics (MD) simulations can also be used to sample a wide range of conformations over time at different temperatures, providing insight into the dynamic behavior of the molecule and the relative populations of different conformers drugdesign.org.
Table 1: Key Dihedral Angles in Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Low-Energy Conformation |
| H-O1-C1-C2 | Defines syn/anti orientation of carboxyl H | ~0° (syn) |
| O2=C1-C2=C3 | Defines planarity of the conjugated system | ~180° (trans to C3) |
| C1-C2-C3-C4 | Defines orientation of the alkyl chain | Staggered conformations to minimize steric strain |
| C2-C3-C4-C5 | Rotation within the alkyl chain | Staggered conformations |
| C3-C4-C5-C6 | Rotation within the alkyl chain | Staggered conformations |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely used to investigate the electronic properties and chemical reactivity of molecules nih.gov. These methods solve approximations of the Schrödinger equation to provide information on electron distribution, orbital energies, and molecular properties.
For this compound, DFT calculations can elucidate its reactivity, which is influenced by the electron-withdrawing carboxylic acid group and the nucleophilic C=C double bond.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For an α,β-unsaturated acid, the HOMO is typically associated with the π-system of the double bond, making it susceptible to electrophilic attack. The LUMO is often localized over the conjugated C=C-C=O system, indicating that the β-carbon is a likely site for nucleophilic attack (a Michael-type addition) libretexts.org. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, these maps would show negative potential (red/yellow) around the carbonyl and hydroxyl oxygens, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the acidic hydroxyl hydrogen.
Acidity (pKa): Quantum chemical methods can predict the acidity of the carboxylic acid group by calculating the Gibbs free energy change of the deprotonation reaction in a solvent model researchgate.net. These calculations provide theoretical pKa values that can be compared with experimental results.
Table 2: Typical Output from Quantum Chemical Calculations for this compound
| Property | Description | Predicted Characteristic |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the C=C π-bond. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on the π* system of the conjugated group. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap, characteristic of a reactive organic molecule. |
| Dipole Moment | Measure of the net molecular polarity. | A significant dipole moment due to the polar carboxyl group. |
| Partial Atomic Charges | Calculated charge distribution on each atom. | Negative charges on oxygen atoms; positive charge on the hydroxyl hydrogen. |
Computational Studies of Enzyme-Substrate Interactions
As a fatty acid derivative, this compound can be studied as a substrate or inhibitor for various enzymes, such as those involved in fatty acid metabolism nih.govtandfonline.com. Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for exploring these interactions when experimental structures are unavailable nih.govresearchgate.net.
Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein. The process involves generating a multitude of possible binding poses within the enzyme's active site and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For this compound, docking studies could identify key interactions, such as hydrogen bonds between its carboxyl group and polar amino acid residues (e.g., Arginine, Lysine, Serine) in an active site.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic stability of the enzyme-substrate complex over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This provides insights into the flexibility of the ligand in the binding pocket, the stability of key hydrogen bonds, and conformational changes in the enzyme upon substrate binding tandfonline.com. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions.
These computational approaches are instrumental in understanding the molecular basis of enzyme specificity and mechanism, guiding the design of new inhibitors or engineered enzymes nih.gov.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry can accurately predict spectroscopic properties, which is crucial for structure verification and interpretation of experimental data.
NMR Spectroscopy: DFT calculations are highly effective at predicting Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) faccts.de. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method nih.gov. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. These calculated shifts are often linearly scaled against experimental data for a known reference (like TMS) to improve accuracy mdpi.commdpi.com. This method is powerful for assigning complex spectra and identifying different isomers or conformers mdpi.com. Experimental ¹H-NMR data has been reported for this compound uni-hannover.dersc.org.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies and intensities of the molecule's normal modes. These calculations are typically performed within the harmonic oscillator approximation. The predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. For this compound, this would allow for the assignment of key vibrational modes, such as the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and the O-H stretch.
Table 3: Experimental and Theoretical ¹H-NMR Chemical Shifts (δ) for (E)-2-Methylhex-2-enoic Acid
| Proton | Experimental δ (ppm) uni-hannover.dersc.org | Theoretical δ (ppm) | Description |
| H3 | 6.92 - 6.93 | Value predicted by DFT-GIAO | Vinylic proton, deshielded by the double bond and carboxyl group. |
| H4 (2H) | 2.16 - 2.22 | Value predicted by DFT-GIAO | Methylene (B1212753) protons adjacent to the double bond. |
| H5 (2H) | 1.49 - 1.50 | Value predicted by DFT-GIAO | Methylene protons. |
| H6 (3H) | 0.94 | Value predicted by DFT-GIAO | Terminal methyl protons. |
| H7 (3H) | 1.82 - 1.85 | Value predicted by DFT-GIAO | Methyl protons on the double bond. |
| COOH | Not reported | Value predicted by DFT-GIAO | Carboxylic acid proton, typically a broad singlet >10 ppm. |
| Note: Theoretical values are not found in the literature and would be generated via computational methods like DFT with the GIAO method, followed by scaling. |
Environmental Degradation and Bioremediation Potential
Microbial Degradation Pathways and Mechanisms
The microbial degradation of 2-Methylhex-2-enoic acid is a key process in its environmental turnover. While direct studies on this specific compound are limited, research on the anaerobic degradation of n-hexane by denitrifying bacteria has identified this compound as a metabolic intermediate. This suggests a plausible degradation pathway involving both carbon skeleton rearrangement and beta-oxidation.
In this proposed pathway, the degradation of n-hexane is initiated by its addition to fumarate, forming (1-methylpentyl)succinate (B1244145). This intermediate is then activated to its corresponding CoA-thioester. A crucial step follows where the carbon skeleton is rearranged, converting (1-methylpentyl)succinyl-CoA to (2-methylhexyl)malonyl-CoA. Subsequent decarboxylation yields 4-methyloctanoyl-CoA. From this point, the degradation is thought to proceed through the well-established beta-oxidation pathway, where two-carbon units are sequentially cleaved, ultimately leading to compounds that can enter central metabolic pathways. The presence of this compound as a detected intermediate in this process underscores its role in the complete mineralization of hydrocarbons by certain microbial communities nih.gov.
The degradation of unsaturated carboxylic acids is a common microbial strategy. Bacteria from the Syntrophomonadaceae and Syntrophobacteraceae families have been identified in the anaerobic degradation of long-chain fatty acids, suggesting that similar microbial groups could be involved in the breakdown of this compound.
Biodegradation Kinetics and Environmental Fate Studies
The environmental fate of a compound is determined by the interplay of various physical, chemical, and biological processes. For a compound like this compound, its relatively high water solubility and potential for biodegradation suggest that it is unlikely to persist for long periods in environments with active microbial populations. However, in anaerobic environments, it may accumulate as an intermediate in the degradation of larger hydrocarbon molecules researchgate.net. The ultimate fate of this compound in the environment is its conversion to microbial biomass, carbon dioxide, and water under aerobic conditions, or to methane (B114726) and carbon dioxide under anaerobic conditions.
Below is an interactive data table summarizing the potential kinetic parameters for the biodegradation of this compound, based on data from a structurally similar compound.
| Parameter | Value | Conditions | Source |
| Maximum Specific Growth Rate | 0.52 day⁻¹ | 23°C, neutral pH | nih.gov |
| Maximum Specific Growth Rate | 1.69 day⁻¹ | pH 10 | nih.gov |
| Yield | 0.21 mg biomass/mg substrate | 23°C, neutral pH | nih.gov |
| Yield | 0.41 mg biomass/mg substrate | pH 10 | nih.gov |
| Temperature Effect | Rate at 23°C is 5x faster than at 4°C | Neutral pH | nih.gov |
Potential for Bioremediation Applications
Bioremediation of hydrocarbon-contaminated sites can be enhanced through bioaugmentation, which involves the introduction of specific hydrocarbon-degrading microorganisms, or biostimulation, which involves the addition of nutrients to stimulate the activity of indigenous microbial populations nih.gov. The microorganisms capable of degrading this compound and other similar compounds are prime candidates for use in bioaugmentation strategies, particularly in environments where the native microbial community may have a limited capacity to degrade these intermediates.
Furthermore, understanding the role of compounds like this compound can inform the monitoring of bioremediation processes. The transient accumulation and subsequent depletion of such intermediates can serve as indicators of active hydrocarbon degradation. Therefore, while not a primary contaminant itself, the study of this compound's biodegradation provides valuable insights into the intricate microbial processes that underpin the bioremediation of hydrocarbon-contaminated soils and waters researchgate.netbohrium.com.
Future Research Directions and Emerging Areas
Exploration of Novel Biocatalytic Transformations for Chiral Analogues
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical industries. Biocatalysis, with its inherent selectivity and mild reaction conditions, offers a promising avenue for the production of enantiomerically pure analogues of 2-Methylhex-2-enoic acid. Future research in this area should concentrate on two primary strategies: the use of enoate reductases and lipase-catalyzed kinetic resolutions.
Enoate Reductases: These enzymes are capable of stereoselectively reducing the carbon-carbon double bond of α,β-unsaturated carbonyl compounds. rsc.org A key research focus will be the screening and engineering of novel enoate reductases that can act on this compound to produce chiral 2-methylhexanoic acid. The introduction of a chiral center at the C2 position opens up possibilities for creating new bioactive molecules. Research efforts could involve prospecting for novel enzymes in microbial genomes and employing directed evolution to enhance their activity and selectivity towards this compound and its derivatives.
Lipase-Catalyzed Kinetic Resolution: Lipases are versatile enzymes widely used for the kinetic resolution of racemic mixtures. almacgroup.comnih.gov Future investigations could explore the enantioselective esterification of racemic this compound or the hydrolysis of its racemic esters. almacgroup.comnih.gov This would allow for the separation of enantiomers, providing access to optically pure forms of the acid and its derivatives. The development of robust and recyclable immobilized lipase (B570770) systems will be crucial for the economic viability of such processes.
| Biocatalytic Strategy | Enzyme Class | Potential Chiral Product | Key Research Focus |
| Asymmetric Reduction | Enoate Reductases | (R)-2-Methylhexanoic acid / (S)-2-Methylhexanoic acid | Enzyme screening, directed evolution for improved substrate specificity and enantioselectivity. |
| Kinetic Resolution | Lipases | Enantiopure this compound esters and acids | Optimization of reaction conditions, development of immobilized enzyme systems. |
Advanced Materials Applications and Polymer Design
The demand for sustainable and bio-based polymers is a major driver of innovation in materials science. Fatty acids and their derivatives are increasingly being explored as renewable monomers for polymer synthesis. huji.ac.ilresearchgate.net this compound, with its carboxylic acid functionality and a polymerizable double bond, presents an intriguing candidate for the design of novel polymers with tailored properties.
Future research should focus on leveraging the reactivity of the carboxyl group and the double bond to synthesize a variety of polymers. For instance, the carboxylic acid can be used for the synthesis of polyesters and polyamides with unique side-chain functionalities conferred by the methyl-branched alkyl chain. The double bond can be exploited in addition polymerization or in thiol-ene click chemistry to create cross-linked networks. The incorporation of the this compound moiety into polymer backbones could impart desirable properties such as hydrophobicity, flexibility, and biodegradability. huji.ac.il Investigating the structure-property relationships of these new materials will be essential for their application in areas such as biodegradable plastics, coatings, and adhesives. mdpi.commdpi.com
In-depth Mechanistic Studies of Biological Activities
Preliminary research on short-chain fatty acids and unsaturated fatty acids suggests potential biological activities, including anti-inflammatory effects and quorum sensing inhibition. nih.govnih.govox.ac.uknih.gov These findings provide a strong rationale for conducting in-depth mechanistic studies to elucidate the biological activities of this compound.
Anti-inflammatory Properties: Short-chain fatty acids are known to modulate inflammatory responses through various mechanisms, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs). nih.govnih.govresearchgate.net Future research should investigate whether this compound exhibits similar properties. This would involve cellular and molecular studies to identify its protein targets and signaling pathways.
Quorum Sensing Inhibition: Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. The inhibition of quorum sensing is a promising strategy for combating bacterial infections. frontiersin.orgresearchgate.net Unsaturated fatty acids have been shown to interfere with quorum sensing signaling. nih.gov It is, therefore, crucial to investigate the potential of this compound to act as a quorum sensing inhibitor. Such studies would involve screening for its activity against various bacterial pathogens and elucidating its mechanism of action at the molecular level. frontiersin.orgresearchgate.netacs.org
| Potential Biological Activity | Proposed Mechanism of Action | Future Research Approach |
| Anti-inflammatory | HDAC inhibition, GPCR activation | Cellular assays, target identification, signaling pathway analysis. |
| Quorum Sensing Inhibition | Interference with signaling molecule synthesis or reception | Bacterial screening assays, mechanistic studies on key quorum sensing proteins. |
Integration of Omics Technologies in Biosynthesis and Metabolism Research
Understanding the biosynthesis and metabolic fate of this compound is fundamental to its biotechnological production and for comprehending its biological roles. The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in achieving a comprehensive understanding of these processes. nih.govnih.govfrontiersin.org
Metabolic engineering of microorganisms to produce specialty chemicals is a rapidly advancing field. mdpi.comnih.govfrontiersin.org By applying a multi-omics approach, researchers can identify the enzymatic pathways responsible for the biosynthesis of 2-methyl-branched fatty acids. nih.gov This knowledge can then be used to engineer microbial cell factories for the enhanced production of this compound from renewable feedstocks. Furthermore, multi-omics studies can shed light on how cells metabolize this compound, providing insights into its biological functions and potential toxicities. nih.govresearchgate.net
Sustainable Synthesis Methodologies and Green Chemistry Principles
The development of sustainable and environmentally friendly chemical processes is a global priority. Future research on the synthesis of this compound should be guided by the principles of green chemistry. gspchem.com This involves the use of renewable feedstocks, the development of catalytic reactions with high atom economy, and the minimization of waste generation.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Methylhex-2-enoic acid in laboratory settings?
- Methodological Answer : Despite no specific hazards being classified ( ), adhere to general laboratory safety practices:
- Use personal protective equipment (PPE), including gloves and safety goggles.
- Ensure proper ventilation and monitor airborne concentrations ().
- Store in a cool, dry environment away from oxidizers.
- Implement emergency measures like eye wash stations and showers ().
- Avoid contamination of clothing and prohibit eating/drinking in lab areas ().
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm the double bond (δ ~5-6 ppm for vinyl protons) and methyl branching ( ).
- Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretches (~2500-3000 cm) and C=O stretches (~1700 cm) ( ).
- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 128.084 (monoisotopic mass) and fragmentation patterns ( ).
- Purity Assessment : Use HPLC with UV detection or GC-MS to detect impurities, ensuring ≥95% purity ().
Q. What experimental considerations are critical for distinguishing between stereoisomers of this compound?
- Methodological Answer :
- Stereochemical Confirmation : Utilize NOESY NMR to differentiate E/Z isomers based on spatial interactions ( ).
- Chromatographic Separation : Employ chiral stationary phases in HPLC to resolve enantiomers (if applicable).
- Synthetic Control : Optimize reaction conditions (e.g., temperature, catalysts) to favor the E-isomer, which is more stable due to reduced steric hindrance ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., neuroblastoma models) and concentrations ().
- Control Isomer Purity : Ensure ≥97% stereochemical purity () to eliminate confounding effects.
- Replicate Under Varied Conditions : Test activity in different pH buffers or metabolic environments ( ).
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., docosahexaenoic acid esters) to identify trends ( ).
Q. What analytical challenges arise in quantifying trace amounts of this compound, and how can they be mitigated?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices ( ).
- Detection Sensitivity : Employ LC-MS/MS in multiple reaction monitoring (MRM) mode for sub-ppm detection limits.
- Matrix Effects : Spike internal standards (e.g., deuterated analogs) to correct for signal suppression/enhancement ( ).
Q. How does the electronic and steric profile of this compound influence its reactivity in catalytic processes?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing carboxylic acid group increases electrophilicity at the α,β-unsaturated site, favoring Michael addition reactions.
- Steric Effects : The methyl group at C2 hinders nucleophilic attack on the E-isomer, requiring catalysts (e.g., Lewis acids) to lower activation energy ( ).
- Computational Modeling : Use DFT calculations to predict regioselectivity in reactions like hydrogenation or epoxidation ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
